5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid
Overview
Description
5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and synthetic drugs. This compound is characterized by the presence of a chlorine atom at the 5th position, two methyl groups at the 1st and 3rd positions, and a carboxylic acid group at the 2nd position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exhibited.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives, the effects could potentially include antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase actions .
Biochemical Analysis
Biochemical Properties
5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid interacts with a variety of enzymes and proteins through hydrogen bonds, which in many cases, inhibits their activity . The presence of this compound in biochemical reactions contributes to its unique inhibitory properties .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring. For example, the reaction of 5-chloro-2,4-dimethylphenylhydrazine with ethyl acetoacetate in the presence of acetic acid can yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Common reagents used in these processes include phenylhydrazine derivatives, ketones, and acids .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid
- 5-Bromo-1,3-dimethyl-1H-indole-2-carboxylic acid
- 5-Methoxy-1,3-dimethyl-1H-indole-2-carboxylic acid
Uniqueness
5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid is unique due to the presence of the chlorine atom at the 5th position, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s ability to interact with specific molecular targets, potentially leading to unique therapeutic effects compared to other similar compounds .
Properties
IUPAC Name |
5-chloro-1,3-dimethylindole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-6-8-5-7(12)3-4-9(8)13(2)10(6)11(14)15/h3-5H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHLWJBYLZEDNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)Cl)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424577 | |
Record name | 5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152088-13-6 | |
Record name | 5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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